
3-triethylsilyl-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-triethylsilyl-1H-quinolin-2-one is a derivative of quinolin-2-one, a compound known for its significant role in various chemical and pharmaceutical applications. The addition of the triethylsilyl group enhances its chemical properties, making it a valuable compound in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-triethylsilyl-1H-quinolin-2-one typically involves the functionalization of quinolin-2-one. One common method is the silylation of quinolin-2-one using triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
化学反应分析
Types of Reactions
3-triethylsilyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolin-2-one derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the removal of the triethylsilyl group.
Major Products Formed
The major products formed from these reactions include various quinolin-2-one derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
科学研究应用
3-triethylsilyl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Quinolin-2-one derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 3-triethylsilyl-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triethylsilyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach its target more effectively. Once inside the cell, the compound can interact with its target, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
Quinolin-2-one: The parent compound, which lacks the triethylsilyl group.
3-trimethylsilyl-1H-quinolin-2-one: A similar compound with a trimethylsilyl group instead of a triethylsilyl group.
3-tert-butyldimethylsilyl-1H-quinolin-2-one: Another derivative with a tert-butyldimethylsilyl group.
Uniqueness
The presence of the triethylsilyl group in 3-triethylsilyl-1H-quinolin-2-one provides unique properties, such as increased lipophilicity and enhanced stability, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
647836-40-6 |
|---|---|
分子式 |
C15H21NOSi |
分子量 |
259.42 g/mol |
IUPAC 名称 |
3-triethylsilyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H21NOSi/c1-4-18(5-2,6-3)14-11-12-9-7-8-10-13(12)16-15(14)17/h7-11H,4-6H2,1-3H3,(H,16,17) |
InChI 键 |
YWMDLTYHAWUVPM-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CC2=CC=CC=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


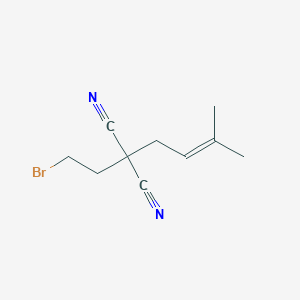
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
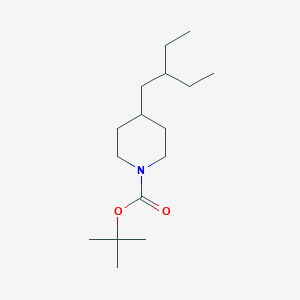
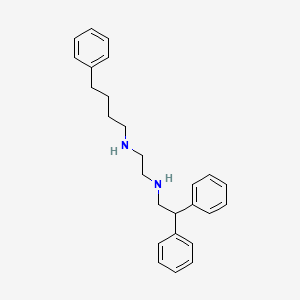
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
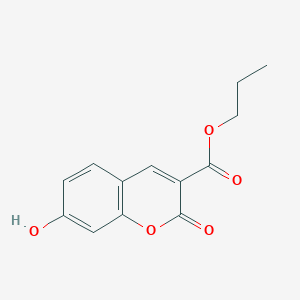
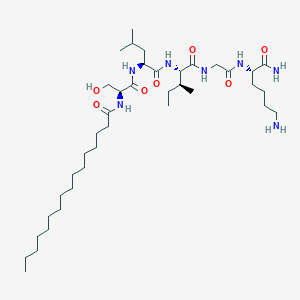
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)

![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)
